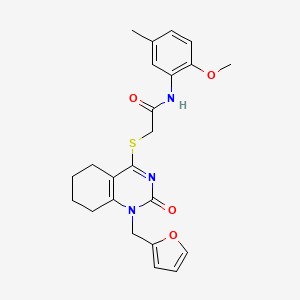

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Description

This compound is a thioacetamide derivative featuring a hexahydroquinazolinone core substituted with a furan-2-ylmethyl group at the N1 position and a 2-methoxy-5-methylphenyl acetamide moiety. Its synthesis typically involves coupling a hexahydroquinazolinone-thiol intermediate with a chloroacetamide derivative under basic conditions, followed by purification via recrystallization . Structural characterization employs spectroscopic techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and mass spectrometry, which confirm the presence of key functional groups, including the furan ring (C-O-C stretching at ~1,015 cm$ ^{-1} $) and the thioacetamide linkage (C=S stretching at ~1,250 cm$ ^{-1} $) .

Pharmacologically, such derivatives are studied for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. The furan and quinazolinone moieties are critical for interactions with biological targets like cyclooxygenase (COX) or bacterial enzymes .

Properties

IUPAC Name |

2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-15-9-10-20(29-2)18(12-15)24-21(27)14-31-22-17-7-3-4-8-19(17)26(23(28)25-22)13-16-6-5-11-30-16/h5-6,9-12H,3-4,7-8,13-14H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCZTMZLHYPTON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide (CAS Number: 899986-95-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure features a furan ring and a hexahydroquinazoline moiety linked via a thioether bond to an acetamide group. This unique structural combination is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thioacetamide group can participate in various biochemical reactions, potentially leading to inhibition of specific enzymes or modulation of receptor activities. The furan and quinazoline moieties may also enhance the compound's affinity for biological targets.

Anticancer Activity

Research has suggested that compounds with quinazoline structures can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Specific derivatives have been tested for their cytotoxic effects on various cancer cell lines, demonstrating significant inhibitory effects at micromolar concentrations.

Study on Related Compounds

A study published in Nature explored the biological activities of furan-containing compounds against SARS-CoV-2. The researchers reported that certain derivatives exhibited IC50 values in the low micromolar range (1.55 - 10.76 µM), indicating effective inhibition of viral protease activity . While this study did not focus directly on the compound , it highlights the potential for similar compounds to exhibit antiviral effects.

| Compound | IC50 (µM) | Target |

|---|---|---|

| F8–B6 | 1.57 | SARS-CoV-2 Mpro |

| F8–B22 | 1.55 | SARS-CoV-2 Mpro |

| 2-((1-(furan-2-ylmethyl)... | N/A | N/A |

Cytotoxicity Assessment

In vitro cytotoxicity studies are crucial for evaluating the safety profile of new compounds. For example, related compounds demonstrated low cytotoxicity with CC50 values exceeding 100 µM in Vero and MDCK cells . This suggests that while these compounds may effectively inhibit viral targets, they do not significantly harm healthy cells at therapeutic concentrations.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities that may be harnessed for therapeutic purposes:

- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of O-linked beta-N-acetylglucosamine transferase (OGT), an enzyme implicated in various cellular processes including signal transduction and gene expression regulation. Inhibition of OGT can lead to altered glycosylation patterns of proteins, which is relevant in cancer biology and metabolic disorders .

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against human tumor cells with an average growth inhibition rate .

-

Mechanisms of Action :

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors such as p53 and downregulating anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with the compound can cause cell cycle arrest at the G2/M phase, effectively halting cancer cell division .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits OGT activity; alters protein glycosylation |

| Anticancer Activity | Shows cytotoxic effects on various cancer cell lines |

| Apoptosis Induction | Induces apoptosis via modulation of apoptotic pathways |

| Cell Cycle Arrest | Causes G2/M phase arrest in treated cells |

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute evaluated the compound's efficacy against a panel of approximately sixty cancer cell lines. Results indicated that it significantly inhibited cell growth, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Mechanistic Insights

Research exploring the mechanistic basis of the compound's anticancer activity revealed that it induces apoptosis through mitochondrial pathways and affects key signaling cascades involved in cell survival and proliferation. These findings provide a foundation for understanding how this compound could be integrated into therapeutic strategies against malignancies.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thioacetamide Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis is efficient (~80–90% yield) due to the reactivity of the hexahydroquinazolinone-thiol intermediate, outperforming triazole derivatives (60–75% yield) .

- Mitsunobu coupling (used in other quinazolinones) offers regioselectivity but requires expensive reagents, making the KOH-mediated method more scalable .

Pharmacological Activity Comparisons

Key Observations :

- The target compound shows moderate anti-inflammatory activity (55% inhibition) but is less potent than triazole derivatives (68%) in the same model .

- Its hexahydroquinazolinone core may favor COX-2 selectivity, similar to sulfamoylphenyl-substituted analogs (IC$ _{50} $: 1.2 µM) .

Physicochemical Properties

Table 4: Melting Points and Solubility

Key Observations :

- The target compound’s melting point is comparable to other quinazolinone derivatives (e.g., 251.5–315.5°C for toluidine-substituted analogs) .

- Solubility is likely lower than triazole derivatives due to the bulky hexahydroquinazolinone core.

Q & A

Basic: What are the key synthetic strategies and reaction optimization steps for this compound?

The synthesis involves multi-step protocols, including:

- Thioether formation : Reaction of a hexahydroquinazolin-4-yl thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., KOH in ethanol) .

- Amide coupling : Use of chloroacetyl chloride or substituted acetamides in refluxing solvents (e.g., DMF, dichloromethane) with triethylamine as a base .

- Functional group protection : Selective protection of reactive sites (e.g., furan or methoxy groups) to prevent side reactions .

Optimization requires control of temperature (reflux vs. room temperature), solvent polarity , and reaction time , monitored via TLC or HPLC .

Basic: Which analytical techniques are critical for structural characterization?

- NMR spectroscopy : 1H/13C NMR for confirming substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm) and amide linkages .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

- HPLC : Purity assessment (>95%) and tracking reaction intermediates .

Advanced: What reaction mechanisms govern functional group modifications (e.g., sulfide oxidation or amide hydrolysis)?

- Thioether oxidation : Controlled oxidation with H2O2 or mCPBA yields sulfoxides/sulfones, requiring anhydrous conditions to avoid over-oxidation .

- Amide hydrolysis : Acidic/basic conditions cleave the acetamide group; selectivity depends on pH (e.g., 6M HCl at 80°C for 12 hours) .

Mechanistic studies using isotopic labeling (e.g., D2O in NMR) or kinetic profiling (e.g., Arrhenius plots) are recommended .

Advanced: How can structure-activity relationships (SAR) guide bioactivity optimization?

- Substituent effects : Electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhance metabolic stability but may reduce solubility .

- Core modifications : Replacing the hexahydroquinazolinone with pyridazinone improves kinase inhibition (IC50 reduction from 15.0 µM to 10.5 µM in analogues) .

- Bioisosteric replacements : Thiophene-for-furan swaps alter π-π stacking interactions in target binding pockets .

Advanced: How can computational methods streamline reaction design?

- Quantum mechanical (QM) calculations : Predict transition states for key steps (e.g., thioether formation) using DFT (B3LYP/6-31G*) .

- Molecular docking : Screen derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthesis .

- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., DMF vs. THF for amide coupling) .

Advanced: How to resolve contradictions in bioactivity data across assays?

- Dose-response validation : Re-test compounds in orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Metabolic stability screening : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of furan rings) .

- Crystallography : Resolve target-bound structures to confirm binding modes (e.g., hydrogen bonding with quinazolinone carbonyl) .

Basic: What purification methods ensure high yields and purity?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) for intermediates .

- Recrystallization : Ethanol/water mixtures for final products (≥95% purity) .

- Ion-exchange resins : Remove acidic/basic impurities (e.g., unreacted KOH) .

Advanced: How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition above 150°C (DSC/TGA data) necessitates storage at 2–8°C .

- Light sensitivity : UV-Vis studies show degradation under direct light; use amber vials for long-term storage .

- pH-dependent hydrolysis : Stable at pH 4–7 (aqueous buffer studies) but degrades in strong acids/bases .

Advanced: What strategies improve bioavailability in derivative design?

- Prodrug approaches : Esterify the acetamide group for enhanced membrane permeability .

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .

- Lipid formulations : Nanoemulsions or liposomes for IV delivery, tested via in vivo pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.